molecular formula C21H21NO2S B2614641 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide CAS No. 1351635-45-4

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide

Cat. No. B2614641
CAS RN: 1351635-45-4
M. Wt: 351.46
InChI Key: PSOFLOXQEKKEDI-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also includes 1 five-membered ring and 1 six-membered ring .

Scientific Research Applications

Metabolic Pathways

The metabolism of related compounds, such as diphenamid, a herbicide, in rats showcases the metabolic pathways that similar compounds may undergo. Diphenamid is metabolized primarily through N-dealkylation to nordiphenamid, which is then excreted as an N-glucuronide. Additionally, O-glucuronide of N-methyl-N-hydroxymethyl diphenylacetamide represents another metabolite, suggesting potential metabolic routes that could be explored for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide (McMahon & Sullivan, 1965).

Pharmacological Properties

Studies on compounds with structural similarities, like EMD 61753, show selective kappa-opiate agonist activity, indicating potential applications in pain management. The balance between kappa-receptor affinity and peripheral selectivity in these compounds suggests a framework for designing drugs that can provide pain relief without central side effects (Gottschlich et al., 1995).

Chemical Reactivity and Stability

The hydrolytic cleavage of related chemical structures, such as 4-(pyrrol-2-yl)azetidin-2-ones, demonstrates the chemical reactivity and potential stability issues that could arise with N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide. This knowledge can inform the development of more stable derivatives or highlight reactive sites for further chemical modification (Upadhyaya & Mehrotra, 1988).

Potential for Designer Drug Development

The synthesis and analysis of designer drugs, like NEDPA and NPDPA, provide insights into the pharmacokinetics and metabolic profiles that could be relevant for the development and detection of novel pharmacological agents based on the structure of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide. This research highlights the importance of understanding the metabolic pathways and potential toxicological profiles of new compounds (Wink et al., 2014).

Antimicrobial and Antifungal Activity

The exploration of diphenylamine derivatives reveals potential antimicrobial and antifungal activities. This suggests that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide and its derivatives could be investigated for their efficacy against bacterial and fungal infections (Kumar & Mishra, 2015).

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-15-12-13-25-20(15)18(23)14-22-21(24)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18-19,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFLOXQEKKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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